3-(Methylthio)propyl 4-methylbenzenesulfonate
Overview
Description
- This compound belongs to a class of chemicals that often involve complex syntheses and have various applications in organic and medicinal chemistry.
Synthesis Analysis
- Synthesis methods for similar compounds often involve multi-step procedures and specific reagents. For example, the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was achieved via a three-step process starting from commercially available resorcinol, yielding a 65% overall yield (Pan et al., 2020).
Molecular Structure Analysis
- The molecular structure of these compounds is often determined using techniques like X-ray crystallography. For instance, the structure of 1,3-Bis{[(4-methylphenyl)sulfonyl]oxy}propan-2-yl 4-methylbenzenesulfonate was elucidated showing specific dihedral angles and molecular interactions (Yusof et al., 2012).
Chemical Reactions and Properties
- These compounds can participate in various chemical reactions, forming complex structures. For example, Lewis Acid-Promoted Reactions of 3-Methoxy-N-(benzenesulfonyl)-1,4-benzoquinone Monoimine with Propenylbenzenes resulted in products of remarkable complexity and stereoselectivity (Engler & Scheibe, 1998).
Physical Properties Analysis
- The physical properties of these compounds, such as melting points, solubility, and crystalline structures, are typically determined using various analytical techniques. For instance, the crystal structure of 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate was determined, providing insights into its physical properties (Wu et al., 2009).
Chemical Properties Analysis
- The chemical properties, like reactivity and stability, are crucial for understanding the compound's behavior in various conditions. For example, the Electrochemical Investigation of Inhibitory of New Synthesized 3-(4-Iodophenyl)-2-Imino-2,3-Dihydrobenzo[d]Oxazol-5-yl 4-Methylbenzenesulfonate on Corrosion of Stainless Steel in Acidic Medium reveals its potential as a corrosion inhibitor (Ehsani et al., 2015).
Scientific Research Applications
Catalysis and Synthesis :
- A novel 4-methylbenzenesulfonic acid-based ionic liquid on silica gel (IL-SO3H-SiO2) is used to efficiently catalyze the greener Fischer indole synthesis, which allows for easy recovery and reuse without significant loss of catalytic activity (Hu, Fang, & Li, 2016).
- The substitution product (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate is moderate to good yielding for most nucleophiles under specific conditions (Forcellini, Hemelaere, Desroches, & Paquin, 2015).
- A practical, economical, and scalable method for synthesizing 1-vinylcyclopropyl 4-methylbenzenesulfonate is crucial for the rapid and economical synthesis of alkylidenecyclopropanes (Ojo, Inglesby, Negru, & Evans, 2014).
Biochemical Applications :
- Coenzyme M analogues with ethyl groups can serve as precursors for ethane formation, while propyl-coenzyme M analogues are inactive and weak inhibitors of methane biosynthesis (Gunsalus, Romesser, & Wolfe, 1978).
- Methanosarcina barkeri uses two methyltransferases to convert methanol to 2-mercaptoethanesulfonate, with one being oxygen-sensitive and the other insensitive to oxygen (van der Meijden, Heythuysen, Pouwels, Houwen, van der Drift, & Vogels, 1983).
Material Science and Engineering :
- Organosilica-based ionogels combined with sulfonated ionic liquid can be prepared for applications in sensors and fuel cells (Taubert, Löbbicke, Kirchner, & Leroux, 2017).
- Large and high-quality organic nonlinear optical crystals OHB-T can be grown from saturated methanolic solutions at controlled cooling rates, with optical transmittance of 75% and dielectric properties varying at different frequencies (Xu et al., 2020).
Corrosion Inhibition :
- 4-IPhOXTs effectively inhibits corrosion of Aluminum 1005 in sulfuric acid, with its efficiency increasing with increasing concentration (Ehsani, Moshrefi, & Ahmadi, 2015).
Pharmaceutical Research :
- Chiral aminoethanol derivatives containing ferrocenyl pyrazole effectively suppress the growth of A549 and H322 lung cancer cells (Shen et al., 2012).
Mechanism of Action
properties
IUPAC Name |
3-methylsulfanylpropyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S2/c1-10-4-6-11(7-5-10)16(12,13)14-8-3-9-15-2/h4-7H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRIBQNSIOYOEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571260 | |
Record name | 3-(Methylsulfanyl)propyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
187722-18-5 | |
Record name | 3-(Methylsulfanyl)propyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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